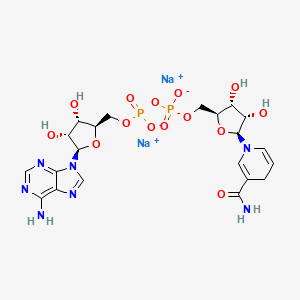
beta-Nicotinamide-adenine dinucleotide reduced disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Nicotinamide adenine dinucleotide, reduced disodium salt: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential for energy production in cells and is a key player in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the use of nucleotides and sugars as starting materials.
Extraction from Natural Sources: This compound can also be extracted from biological tissues.
Industrial Production Methods: Industrial production of beta-Nicotinamide adenine dinucleotide, reduced disodium salt often involves large-scale fermentation processes. Microorganisms such as yeast or bacteria are cultured under controlled conditions to produce the compound, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions:
Oxidation-Reduction Reactions: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt primarily undergoes redox reactions.
Substitution Reactions: This compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with beta-Nicotinamide adenine dinucleotide, reduced disodium salt include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used to convert the compound back to its reduced form.
Major Products: The major products formed from these reactions include the oxidized form of the compound and various intermediates that play roles in metabolic pathways .
Scientific Research Applications
Mechanism of Action
Beta-Nicotinamide adenine dinucleotide, reduced disodium salt functions as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The compound interacts with dehydrogenases, which catalyze the transfer of electrons from substrates to the coenzyme, forming its reduced form . This process is essential for energy production and various metabolic pathways .
Comparison with Similar Compounds
Beta-Nicotinamide adenine dinucleotide (NAD): The oxidized form of the compound, which also participates in redox reactions.
Beta-Nicotinamide adenine dinucleotide phosphate (NADP): A similar coenzyme that is involved in anabolic reactions and antioxidation mechanisms.
Beta-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH): The reduced form of NADP, which plays a role in protecting cells against oxidative stress.
Uniqueness: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt is unique due to its specific role in catabolic processes and its involvement in energy production. Its ability to act as a regenerating electron donor makes it indispensable in various biochemical pathways .
Properties
Molecular Formula |
C21H27N7Na2O14P2 |
|---|---|
Molecular Weight |
709.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11+,13-,14+,15-,16+,20-,21+;;/m0../s1 |
InChI Key |
QRGNQKGQENGQSE-QUWMEQBESA-L |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


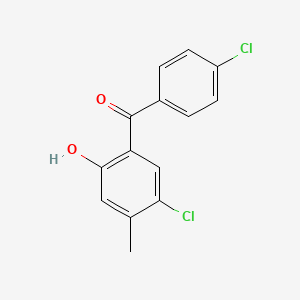
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)

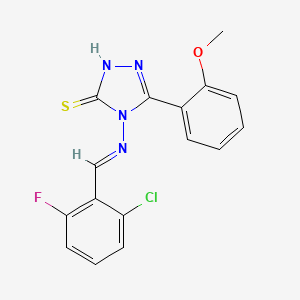

![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)

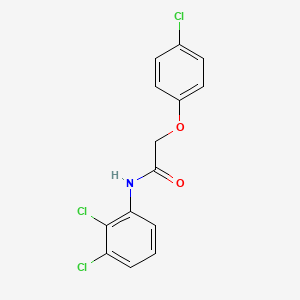
![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)
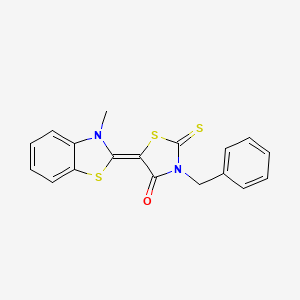
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12047394.png)
![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)
